1-(Quinolin-7-yl)methanamine dihydrochloride, also known as quinolin-7-ylmethanamine hydrochloride, is a chemical compound with the molecular formula CHClN and a molecular weight of 231.12 g/mol. This compound is classified as an amine derivative of quinoline, a bicyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed descriptions and structural information.
1-(Quinolin-7-yl)methanamine dihydrochloride falls under the category of organic compounds, specifically:
The synthesis of 1-(quinolin-7-yl)methanamine dihydrochloride typically involves several chemical reactions. One common method is the hydrogenation of 7-(azidomethyl)quinoline in the presence of a catalyst such as Raney nickel in methanol. This process reduces the azide group to an amine.
Industrial production methods may utilize continuous flow reactors to enhance yield and purity, optimizing reaction conditions for large-scale synthesis.
The molecular structure of 1-(quinolin-7-yl)methanamine dihydrochloride features a quinoline ring system with a methanamine substituent. The structural formula can be represented as follows:
These identifiers facilitate the search for this compound in chemical databases.
1-(Quinolin-7-yl)methanamine dihydrochloride can participate in various chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for 1-(quinolin-7-yl)methanamine dihydrochloride involves its interaction with biological targets, potentially including enzymes or receptors within cells. Research indicates that compounds derived from quinoline structures often exhibit pharmacological activities such as antimicrobial and anticancer properties.
The biological activity may involve:
1-(Quinolin-7-yl)methanamine dihydrochloride is typically a solid at room temperature, with properties that include:
Key chemical properties include:
Relevant data from studies indicate that quinoline derivatives often exhibit unique reactivity patterns due to their aromatic nature and nitrogen functionalities.
1-(Quinolin-7-yl)methanamine dihydrochloride has several scientific applications:
Research continues into its applications, particularly in drug development and environmental chemistry, highlighting its versatility as a chemical entity.
1-(Quinolin-7-yl)methanamine dihydrochloride represents a strategically functionalized quinoline derivative where an aminomethyl group (-CH₂NH₂) is positioned at the 7-carbon of the bicyclic quinoline nucleus, isolated as a stable dihydrochloride salt. This structural modification imbues the molecule with enhanced physicochemical properties and biological relevance compared to the parent quinoline. The compound's significance stems from the privileged status of the quinoline scaffold in medicinal chemistry and the pharmacological advantages conferred by the protonated aminomethyl substituent, which facilitates solubility, bioavailability, and target engagement. As a synthetic building block and potential pharmacophore, this dihydrochloride salt enables exploration across therapeutic domains including infectious diseases and oncology, leveraging the quinoline core's proven capacity for biomolecular interactions while addressing limitations of earlier derivatives through optimized substitution patterns [4] [10].
The medicinal journey of quinoline derivatives began with the serendipitous discovery of quinine's antimalarial properties in the 17th century, when Spanish colonists in Peru observed the efficacy of powdered cinchona bark against febrile illnesses. The isolation of pure quinine by French pharmacists Caventou and Pelletier in 1820 marked the dawn of alkaloid chemistry and provided the first quinoline-based therapeutic agent. This breakthrough spurred systematic chemical investigations, culminating in Paul Rabe's seminal structural elucidation of quinine in 1907, which revealed the critical quinoline motif. The supply crises during World War II accelerated synthetic efforts, leading to the development of fully synthetic quinoline antimalarials like chloroquine (4) and primaquine (3) in the 1940s. These agents functioned primarily through heme polymerization inhibition in the Plasmodium digestive vacuole, establishing the quinoline scaffold as indispensable in antimalarial chemotherapy [3] [6] [10].
Table 1: Historical Evolution of Key Quinoline-Based Therapeutics
Compound | Era | Significance | Reference |
---|---|---|---|
Quinine | 1820 | First isolated quinoline alkaloid; remained gold standard antimalarial for centuries | [3] [6] |
Chloroquine | 1940s | Synthetic derivative; revolutionized malaria treatment; low cost, high efficacy | [3] [6] |
Mefloquine | 1970s | Developed to combat chloroquine-resistant strains; neuropsychiatric limitations | [3] |
Ferroquine (under trial) | 2000s | Ferrocene-conjugated quinoline; active against resistant P. falciparum | [4] [6] |
The emergence of chloroquine-resistant Plasmodium strains in the 1960s, mediated by PfCRT transporter mutations, necessitated structural innovations. This drove the synthesis of aminomethyl-substituted quinolines like 1-(quinolin-7-yl)methanamine derivatives, designed to bypass resistance mechanisms through enhanced vacuolar accumulation or alternative targets. Contemporary strategies employ molecular hybridization, combining the quinoline core with pharmacophores like chalcones or guanylthiourea, as exemplified by compound 36—a 4-aminoquinoline-guanylthiourea hybrid showing potent activity against both chloroquine-sensitive (IC₅₀ = 0.61 µM) and chloroquine-resistant strains (IC₅₀ = 0.43 µM). This evolution underscores the ongoing refinement of quinoline architecture to overcome pharmacological challenges while leveraging its historical therapeutic foundations [3] [6].
The quinoline nucleus—a fusion of benzene and pyridine rings—confers exceptional chemo-diversity and bio-compatibility critical for drug design. Its electron-deficient pyridine moiety facilitates π-π stacking, cation-π interactions, and hydrogen bonding with biological macromolecules, while the hydrophobic benzene ring promotes membrane permeability. This amphiphilic character enables quinolines to traverse cellular barriers and engage intracellular targets, a property exploited in antimalarials (digestive vacuole accumulation) and anticancer agents (nuclear DNA intercalation). The planar aromatic system permits intercalation into DNA base pairs, disrupting replication in rapidly dividing cells or parasites, as observed with camptothecin derivatives. Additionally, the nitrogen atom serves as a hydrogen-bond acceptor and metal-coordination site, enabling enzyme inhibition—e.g., topoisomerase I inhibition by camptothecin or dihydrofolate reductase (DHFR) binding by trimethoprim analogs [4] [10].
Table 2: Impact of Quinoline Core Substitution Patterns on Pharmacological Activity
Substituent Position | Electronic Effect | Biological Consequence | Therapeutic Application |
---|---|---|---|
C4 (e.g., amino group) | Enhanced basicity (pKa ~8.1) | Vacuolar accumulation; heme binding | Antimalarials (chloroquine) |
C2 (e.g., vinyl group) | Extended conjugation | Improved target affinity; ROS generation | Antimalarials (compound 10) |
C6/C7 (aminomethyl) | Protonation at physiological pH | Solubility enhancement; salt bridge formation with targets | Anticancer ligands |
C8 (halogen) | Electron withdrawal | Metabolic stability; altered heme affinity | Antimalarials (primaquine) |
The versatility of substitution patterns allows precise tuning of physicochemical properties. For instance, 7-aminomethyl derivatives exhibit improved water solubility upon protonation (log P reduced by 1–2 units versus unsubstituted quinoline) while maintaining adequate lipophilicity for membrane penetration. In antimalarial hybrids, such as those incorporating dioxoisoindoline (compound 17, IC₅₀ = 0.097 µM), the 7-aminomethyl linkage serves as a spacer that optimizes spatial orientation between pharmacophores without steric hindrance. This positional flexibility contrasts with rigid C2/C4 substitutions, enabling novel binding modes against resistance-conferring mutants. Molecular docking reveals that 7-substituted quinolines effectively occupy PfDHFR active sites, forming bidentate hydrogen bonds with Asp54—a key interaction disrupted in sulfadoxine-resistant parasites [4] [6] [10].
The aminomethyl group (-CH₂NH₂) at the quinoline 7-position transforms the core from a passive scaffold into a cationic amphiphilic pharmacophore under physiological conditions. Protonation of the primary amine (pKa ~9–10) generates a positively charged moiety that enhances aqueous solubility of the dihydrochloride salt (>100 mg/mL versus <1 mg/mL for unsubstituted quinoline), addressing a critical limitation in drug formulation. This charge facilitates ionic interactions with anionic phospholipid bilayers, promoting cellular uptake—e.g., 500-fold higher accumulation in P. falciparum-infected erythrocytes versus uninfected cells. Once internalized, the basic amine enables selective trapping in acidic compartments (pH 4.5–5.5), such as the parasite digestive vacuole or tumor lysosomes, achieving micromolar intracellular concentrations from nanomolar extracellular doses [1] [6] [7].
In molecular hybridization strategies, the 7-aminomethyl group serves as a versatile synthetic handle for covalent conjugation. Reductive amination with aldehydes or ketones (General Procedure A1/A2) yields secondary amines, while nucleophilic substitution with sulfonyl chlorides or acyl chlorides generates sulfonamides or amides, respectively. These linkages preserve the amine's basicity while modulating steric bulk and lipophilicity. For instance, in chalcone-quinoline hybrids (compounds 22–23), the aminomethyl tether connects the 4,7-dichloroquinoline moiety to a chalcone electrophile, enabling dual inhibition of heme polymerization and NADH:quinone oxidoreductase. The optimal chain length (n=3 propylene linker) maximizes antimalarial potency (IC₅₀ = 0.10 µM) by balancing conformational flexibility with target proximity, demonstrating the critical role of spacer design in bifunctional agents [1] [3] [6].
The electronic influence of the 7-aminomethyl group alters quinoline ring reactivity, enhancing nucleophilic aromatic substitution at adjacent positions. This facilitates further derivatization—e.g., SNAr reactions with cyclic amines at C5/C8 under mild conditions (General Procedure B). Additionally, the electron-donating effect (-I +R) elevates HOMO energy, potentially increasing redox cycling capacity for ROS generation in anticancer applications. SAR studies indicate that N-alkylation of the aminomethyl group (e.g., N-methyl or N,N-dimethyl) reduces antimalarial efficacy by 10–50 fold due to diminished vacuolar protonation, whereas arylation (e.g., benzyl) retains activity but introduces CYP450 inhibition risks. Thus, the primary 7-aminomethyl substituent represents an optimal balance of potency, solubility, and synthetic versatility for quinoline-based drug discovery [1] [6] [8].
Table 3: Pharmacological Impact of 7-Aminomethyl Substitution in Quinoline Derivatives
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7